Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Description
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate (CAS: 102783-51-7) is a sodium salt of a phosphorylated nucleoside analog. Its molecular formula is C₉H₁₆N₃Na₂O₁₃P₃, with a molecular weight of 513.14 g/mol . Key structural features include:
- A (2S,5R)-configured oxolane (tetrahydrofuran) ring linked to a 4-amino-2-oxopyrimidine base, a common motif in nucleotide analogs.
- A sodium counterion, which improves aqueous solubility and stability compared to free acid forms .
This compound is stored at < -15°C and is typically ≥90% pure, as determined by HPLC/GC .
Properties
CAS No. |
132619-66-0 |
|---|---|
Molecular Formula |
C9H15N3NaO12P3 |
Molecular Weight |
473.14 g/mol |
IUPAC Name |
sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1/t6-,8+;/m0./s1 |
InChI Key |
LOOMQRBEBYCFPP-QDOHZIMISA-M |
SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+] |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Protection of Nucleoside Hydroxyl Groups
- Purpose: To prevent undesired reactions during phosphorylation.
- Common Protecting Groups: Trityl (triphenylmethyl), silyl (e.g., tert-butyldimethylsilyl), and benzoyl groups.
- Method: The 3'- and 2'-hydroxyl groups of the sugar are often protected using selective silylation or acylation, leaving the 5'-hydroxyl free for phosphorylation.
Phosphorylation Reaction
- Reagents: Phosphoramidite chemistry is widely employed, utilizing 5'-phosphoramidite nucleoside monomers.
- Process: The free 5'-hydroxyl group is reacted with a phosphoramidite reagent under anhydrous conditions, typically in the presence of an activator like tetrazole or its derivatives.
- Oxidation: The intermediate phosphite triester is oxidized to the phosphate triester using iodine/water or other mild oxidants.
- Hydrolysis: Subsequent hydrolysis yields the hydroxyphosphoryl groups.
Formation of Hydrogen Phosphate Group
- Approach: Controlled hydrolysis or treatment with specific phosphate reagents allows the introduction of the hydrogen phosphate moiety.
- Conditions: Mild acidic or basic conditions are used to avoid degradation of the nucleoside or phosphate ester bonds.
Salt Formation with Sodium
- Neutralization: The final phosphate-containing compound is neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt.
- Purification: The product is purified through crystallization or chromatographic techniques to obtain the pure sodium salt form.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of hydroxyl groups | Trityl chloride, pyridine, 0–25 °C | 85–90 | Selective protection at 3' or 2' OH |
| Phosphorylation | Phosphoramidite, tetrazole, anhydrous acetonitrile | 80–88 | Performed under inert atmosphere |
| Oxidation | Iodine/water in pyridine | 90–95 | Converts phosphite to phosphate |
| Hydrolysis for hydrogen phosphate | Mild acid/base treatment | 75–85 | Controlled to prevent degradation |
| Sodium salt formation | NaOH or NaHCO3, aqueous solution | Quantitative | Final neutralization and salt formation |
Analytical and Purity Considerations
- Techniques: NMR spectroscopy, mass spectrometry, and HPLC are used to confirm structure and purity.
- Stability: The compound exhibits good stability under refrigerated conditions; however, care must be taken to avoid moisture and extreme pH during storage.
Research Findings and Improvements
Recent patents and studies highlight:
- Enhanced stability of modified oligonucleotides through optimized phosphorylation and protection strategies.
- Improved synthetic routes for protected nucleoside monomers facilitating higher yields and fewer side products.
- Use of novel protecting groups and milder reaction conditions to increase overall synthetic efficiency and reduce impurities.
Chemical Reactions Analysis
Types of Reactions
ddCTP sodium undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of specific atoms or groups within the molecule.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in reactions involving ddCTP sodium include:
Magnesium ions (Mg²⁺): Often used as a cofactor in enzymatic reactions.
Sodium acetate: Used to maintain the pH during reactions.
Major Products Formed
The major products formed from reactions involving ddCTP sodium are typically modified nucleotides or nucleotide analogs, which are used in various biochemical assays and research applications .
Scientific Research Applications
Drug Development
This compound is utilized in drug formulation, particularly in the development of nucleoside analogs which are crucial for antiviral therapies. The structural features of this compound allow it to interact with biological targets effectively.
Case Study : A study demonstrated that the incorporation of this phosphonate compound into nucleoside structures enhanced their stability and bioavailability, making them more effective against viral infections such as HIV and Hepatitis C.
Parenteral Nutrition
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate serves as a phosphorus source in parenteral nutrition formulations. It helps maintain electrolyte balance in patients with restricted oral intake.
| Application | Function |
|---|---|
| Parenteral Nutrition | Source of phosphorus to prevent hypophosphatemia |
| Drug Formulation | Enhances stability and bioavailability of antiviral drugs |
Fertilizers and Soil Treatment
The compound is used in fertilizers due to its ability to enhance nutrient uptake in plants. It acts as a soil conditioner, improving soil structure and fertility.
Case Study : Research indicated that the application of sodium hydrogen phosphate in combination with citric acid significantly improved the phytoremediation capabilities of alfalfa (Medicago sativa L.) in heavy metal-contaminated soils. This combination facilitated better metal uptake by plants, demonstrating its effectiveness in environmental remediation.
| Application | Benefit |
|---|---|
| Fertilizers | Enhances nutrient availability |
| Phytoremediation | Improves heavy metal uptake by plants |
Enzyme Stabilization
In biochemical assays, sodium hydrogen phosphate is employed as a stabilizing agent for enzymes during storage and application. Its buffering capacity helps maintain optimal pH levels for enzymatic reactions.
Research Findings : Studies have shown that using this phosphonate compound can prolong the shelf-life of enzyme preparations used in various industrial applications, including food processing and biofuels.
| Application | Function |
|---|---|
| Enzyme Stabilization | Maintains optimal pH for enzymatic activity |
| Industrial Applications | Extends shelf-life of enzyme formulations |
Mechanism of Action
ddCTP sodium exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly useful in DNA sequencing and the development of antiviral drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Modifications in Analogous Compounds
The following table highlights structural variations among related compounds:
Key Observations:
- Substituent Effects : Bromination (e.g., 104576-80-9) increases molecular weight and may alter base-pairing specificity in nucleic acid interactions . Fluorination (e.g., ) enhances metabolic stability and bioavailability, a common strategy in prodrug design.
- Phosphate Configuration : Extended phosphate chains (e.g., ) could enhance binding to polyphosphate-dependent enzymes but may reduce cellular uptake due to higher polarity.
Physicochemical and Pharmacokinetic Properties
- Solubility: The sodium salt form of the target compound likely offers superior aqueous solubility compared to non-ionic analogs (e.g., 104576-80-9) .
- Stability : Storage at < -15°C is critical for the target compound, whereas analogs with thiophosphate or azide groups (e.g., ) may require stricter inert conditions to prevent degradation.
- Bioavailability : Fluorinated analogs (e.g., ) are predicted to have enhanced membrane permeability due to increased lipophilicity from fluorine substitution.
Biological Activity
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate, often referred to as a dideoxynucleotide analog, has garnered attention for its biological activities, particularly in the context of molecular biology and pharmacology. This compound is characterized by its ability to interfere with nucleic acid synthesis, making it a significant subject of research for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 473.14 g/mol. Its structural complexity includes a pyrimidine base, a sugar moiety, and multiple phosphate groups that contribute to its biological activity. The IUPAC name is sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate .
The primary mechanism through which this compound exerts its biological effects is by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively halting DNA synthesis. This property is particularly valuable in:
- Antiviral Drug Development : By inhibiting viral replication through interference with viral DNA synthesis.
- DNA Sequencing Technologies : Serving as a crucial component in methods that require precise termination of DNA strands .
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been shown to be effective against various viruses by inhibiting their replication processes. This has implications for the treatment of viral infections such as HIV and hepatitis.
Cytotoxicity and Safety Profile
While the compound exhibits promising antiviral properties, its cytotoxic effects have also been studied. In vitro assays have demonstrated that at certain concentrations, it can induce apoptosis in cancer cell lines. The cytotoxicity profile varies significantly based on the cell type and concentration used. Detailed studies are necessary to establish safe therapeutic windows for clinical applications .
Table 1: Summary of Key Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated efficacy against HIV replication in vitro. |
| Study 2 | Cytotoxicity | Induced apoptosis in ovarian cancer cell lines at high concentrations. |
| Study 3 | Mechanism of Action | Confirmed as a chain terminator in DNA synthesis assays. |
Case Study: Antiviral Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against HIV-infected cell lines. The results showed a dose-dependent decrease in viral load, supporting its potential use as an antiviral agent in therapeutic settings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
